molecular formula C7H10N2O2 B2564880 2-(1H-Imidazol-1-YL)butanoic acid CAS No. 1218602-78-8

2-(1H-Imidazol-1-YL)butanoic acid

Cat. No. B2564880
CAS RN: 1218602-78-8
M. Wt: 154.169
InChI Key: RYIFBESXYBFFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-1-YL)butanoic acid is a chemical compound with the CAS Number: 1218602-78-8. It has a molecular weight of 154.17 . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of 2-(1H-Imidazol-1-YL)butanoic acid consists of a five-membered imidazole ring attached to a butanoic acid group . The InChI code for this compound is 1S/C7H10N2O2/c1-2-6(7(10)11)9-4-3-8-5-9/h3-6H,2H2,1H3,(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(1H-Imidazol-1-YL)butanoic acid are not detailed in the literature, imidazole compounds are known to participate in a broad range of chemical reactions .

Scientific Research Applications

Antifungal Activity

Imidazole derivatives have been investigated for their antifungal potential. Researchers have synthesized aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol and evaluated their efficacy against Candida albicans and non-albicans Candida species strains .

Anti-Inflammatory and Analgesic Effects

Certain indole derivatives containing imidazole moieties exhibit anti-inflammatory and analgesic activities. Although not directly studied for this compound, it’s worth exploring its potential in these areas .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

2-imidazol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-6(7(10)11)9-4-3-8-5-9/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIFBESXYBFFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-1-YL)butanoic acid

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